(1R)-2-Methoxycyclohexanamine oxalate
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Overview
Description
(1R)-2-Methoxycyclohexanamine oxalate is an organic compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a methoxy group attached to the cyclohexane ring and an amine group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methoxycyclohexanamine oxalate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group.
Amine Introduction: The methoxycyclohexanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Oxalate Formation: The resulting (1R)-2-Methoxycyclohexanamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methoxycyclohexanamine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (1R)-2-Hydroxycyclohexanamine oxalate.
Reduction: The compound can be reduced to remove the methoxy group, yielding cyclohexylamine oxalate.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: (1R)-2-Hydroxycyclohexanamine oxalate
Reduction: Cyclohexylamine oxalate
Substitution: Various substituted cyclohexylamine derivatives
Scientific Research Applications
(1R)-2-Methoxycyclohexanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Methoxycyclohexanamine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential effects on mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine oxalate
- (1R)-2-Hydroxycyclohexanamine oxalate
- (1R)-2-Methoxycyclohexanol
Uniqueness
(1R)-2-Methoxycyclohexanamine oxalate is unique due to the presence of both a methoxy group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO5 |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-methoxycyclohexan-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
YUPUYCMDYWYTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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